Product packaging for Piperidine, 1-(phenylazo)-(Cat. No.:CAS No. 16978-76-0)

Piperidine, 1-(phenylazo)-

Cat. No.: B098726
CAS No.: 16978-76-0
M. Wt: 189.26 g/mol
InChI Key: WQMOWDRIXRBJBW-UHFFFAOYSA-N
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Description

Piperidine, 1-(phenylazo)- is an azo compound with the molecular formula C11H15N3 . Azo compounds, characterized by the presence of an R-N=N-R' functional group, are a significant class of chemicals in scientific research. A key area of interest for such structures is the study of tautomerism, a phenomenon where compounds exist in two readily interconvertible structures, typically involving the migration of a proton . The investigation of tautomeric equilibrium using related phenylazo compounds is an active field in dye and pigment research, often analyzed through advanced methods like X-ray crystallography and DFT calculations . This makes Piperidine, 1-(phenylazo)- a compound of potential value in fundamental studies on molecular structure, chemical equilibrium, and as a model system in computational chemistry. This product is intended for research and analysis purposes exclusively in laboratory settings. It is not for medicinal, diagnostic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B098726 Piperidine, 1-(phenylazo)- CAS No. 16978-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16978-76-0

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

phenyl(piperidin-1-yl)diazene

InChI

InChI=1S/C11H15N3/c1-3-7-11(8-4-1)12-13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

WQMOWDRIXRBJBW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)N=NC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)N=NC2=CC=CC=C2

Other CAS No.

16978-76-0

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Piperidine, 1 Phenylazo

Chemical Reactivity and Mechanistic Investigations

The incorporation of a piperidine (B6355638) sidearm into azo-naphthol structures introduces a fascinating element of competition for the tautomeric proton. In compounds like 1-(phenyldiazenyl)-3-(1-piperidinylmethyl)naphthalene-2-ol, the piperidine nitrogen atom competes with the nitrogen atom of the azo group for this proton. unifr.ch This competition directly influences the position of the keto-enol tautomeric equilibrium. ruc.dkresearchgate.net

Studies on aryl azo derivatives of naphthols demonstrate that while the parent compound, Sudan I, exists as a tautomeric mixture, modifying its structure with a piperidine residue allows for the tautomeric process to be controlled in solution. bas.bg The presence of the piperidine moiety is not in immediate proximity to the primary site of proton transfer, which makes it a more suitable candidate for a tautomeric switch compared to other functional groups. bas.bg The addition of the sidearm creates a system where the tautomeric equilibrium can be shifted. For instance, in 1-(phenyldiazenyl)-3-(1-piperidinylmethyl)naphthalene-2-ol, protonation of the piperidine nitrogen promotes a shift toward the keto tautomer. bas.bg

The existence of a tautomeric mixture in such compounds can be confirmed experimentally. The addition of water, which is known to shift the equilibrium toward the keto form in azo-naphthols, causes a decrease in the absorption band of the enol form and a corresponding increase in the band for the keto tautomer. unifr.ch

Table 1: Influence of Structural Modification on Tautomeric Equilibrium in Azo-Naphthol Dyes

CompoundStructural ModificationEffect on Tautomeric Equilibrium
Sudan I (1) Parent compoundExists as a tautomeric mixture in solution. ruc.dkresearchgate.net
1-(phenyldiazenyl)naphthalene-2,6-diol (2) Addition of a second -OH groupEquilibrium shift achieved by deprotonation of the additional hydroxyl group. bas.bg
1-(phenyldiazenyl)-3-(1-piperidinylmethyl)naphthalene-2-ol (3) Implementation of a piperidine sidearmProtonation of the piperidine nitrogen shifts the equilibrium to the keto tautomer. bas.bg

Intramolecular hydrogen bonding is a critical factor governing the structure and reactivity of azo-naphthol systems containing a piperidine sidearm. ruc.dkpsu.edu In these molecules, a competition arises between the nitrogen of the azo group and the nitrogen of the piperidine unit for the tautomeric proton. unifr.chruc.dkresearchgate.net This interaction leads to the formation of an intramolecular hydrogen bond, which minimizes the influence of solvents on the tautomeric state. ruc.dkresearchgate.net

The tautomeric equilibrium in azo-naphthol analogues featuring a piperidine sidearm can be externally controlled, making them promising candidates for molecular switches. unifr.chruc.dk The strategic placement of the piperidine unit allows for the use of an acid as a stimulus to control the tautomeric process. ruc.dkresearchgate.net

In the case of 1-(phenyldiazenyl)-3-(1-piperidinylmethyl)naphthalene-2-ol, the protonation of the nitrogen atom in the piperidine residue by an acid prompts a shift in the equilibrium towards the keto tautomer. bas.bg This mechanism is considered advantageous because the piperidine group is not directly adjacent to the chromophore, meaning the protonation process itself does not interfere with the compound's absorption spectra. bas.bg This controlled shift is an example of a stimulated proton transfer. ruc.dk Theoretical studies have also investigated excited-state proton transfer (ESPT) in clusters of 1-naphthol (B170400) and piperidine, finding that for clusters of sufficient size (n=2), proton transfer is triggered by optical excitation. nih.gov This highlights the potential for using light as another stimulus for proton transfer in related systems. nih.gov

Table 2: Stimulated Control of Tautomerism

CompoundStimulusOutcomeReference
1-(phenyldiazenyl)-3-(1-piperidinylmethyl)naphthalene-2-ol Acid (Protonation)Shift of tautomeric equilibrium to the keto form. bas.bg
1-naphthol-(piperidine)n clusters (n≥2) Optical ExcitationExcited-State Proton Transfer (ESPT) occurs. nih.gov

The azo functional group in 1-(phenylazo)piperidine and related compounds can participate in radical-mediated reactions. The azo-hydrazone tautomerism present in many azo dyes can influence their photochemical stability. psu.edu It has been suggested that the presence of hydrazone forms, which can be enforced by certain intramolecular hydrogen bonds, may accelerate photochemical fading, potentially through radical pathways. psu.edu

The oxidation of the related compound Sudan I [1-(phenylazo)-2-naphthol] can proceed through radical mechanisms. nih.gov Peroxidase-mediated oxidation generates one-electron oxidation products, or radical species, which can then react with biological molecules like DNA. nih.gov While not directly studying 1-(phenylazo)piperidine, this demonstrates the capacity of the phenylazo moiety to form radical intermediates.

Spectroscopic Characterization and Advanced Structural Elucidation of Piperidine, 1 Phenylazo

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

The piperidine (B6355638) moiety, a saturated heterocyclic amine, exhibits characteristic vibrational frequencies. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are typically observed in the 2950-2800 cm⁻¹ region of the FT-IR and Raman spectra. niscpr.res.inresearchgate.net Deformation vibrations of these CH₂ groups, including scissoring, wagging, and twisting, give rise to bands in the 1480-1440 cm⁻¹ and 1380-1180 cm⁻¹ regions. niscpr.res.inresearchgate.net The C-N stretching vibrations of the piperidine ring are expected to appear in the 1200-1000 cm⁻¹ range. niscpr.res.in

The phenylazo group (-N=N-C₆H₅) also presents distinct vibrational signatures. The N=N stretching vibration of the azo group is a key characteristic and typically appears in the 1450-1400 cm⁻¹ region of the Raman spectrum, although it can be weak in the IR spectrum. The aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically produce a set of bands in the 1600-1450 cm⁻¹ region.

Conformational studies of piperidine and its derivatives often involve analyzing the vibrational spectra to determine the preferred chair, boat, or twist-boat conformations. The specific frequencies and intensities of the ring vibrations can be sensitive to the conformational state. For instance, the presence of specific bands in the "fingerprint" region (below 1500 cm⁻¹) can be indicative of a particular ring conformation. In the case of Piperidine, 1-(phenylazo)-, the bulky phenylazo substituent at the nitrogen atom would likely influence the conformational equilibrium of the piperidine ring.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for Piperidine, 1-(phenylazo)-

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H Stretch (Aromatic)> 3000Phenyl
C-H Stretch (Aliphatic)2950-2800Piperidine (CH₂)
C=C Stretch (Aromatic)1600-1450Phenyl
N=N Stretch1450-1400Azo
CH₂ Scissoring1480-1440Piperidine
C-N Stretch1200-1000Piperidine, Phenyl-N
C-H Bending (Aromatic)900-675Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Structural Correlations

While a complete, experimentally verified set of ¹H and ¹³C NMR data for Piperidine, 1-(phenylazo)- is not available in the provided search results, we can predict the expected chemical shifts based on the analysis of related structures. researchgate.netchemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum of Piperidine, 1-(phenylazo)- is expected to show distinct signals for the protons of the piperidine ring and the phenyl group.

Piperidine Protons: The piperidine ring has three sets of chemically non-equivalent protons: the α-protons (adjacent to the nitrogen), the β-protons, and the γ-proton. The α-protons are expected to be the most deshielded due to the inductive effect of the nitrogen atom and will likely appear as a multiplet in the range of 3.0-3.5 ppm. The β- and γ-protons will resonate further upfield, typically in the 1.5-1.8 ppm region, as complex multiplets. chemicalbook.com

Phenyl Protons: The protons of the phenyl group will appear in the aromatic region (7.0-8.0 ppm). Due to the electron-withdrawing nature of the azo group, the ortho-protons are expected to be the most deshielded, followed by the para- and meta-protons. These will likely appear as a set of multiplets.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Piperidine Carbons: The α-carbons of the piperidine ring are expected to resonate in the range of 45-55 ppm. The β- and γ-carbons will appear at higher field, typically between 20-30 ppm.

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region (120-150 ppm). The carbon atom attached to the azo group (ipso-carbon) will have a distinct chemical shift, and the other carbons will show shifts influenced by the electronic effects of the azo substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidine, 1-(phenylazo)-

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine α-CH₂3.0 - 3.5 (m)45 - 55
Piperidine β-CH₂1.5 - 1.8 (m)20 - 30
Piperidine γ-CH₂1.5 - 1.8 (m)20 - 30
Phenyl ortho-H7.6 - 7.8 (m)120 - 125
Phenyl meta-H7.2 - 7.4 (m)128 - 130
Phenyl para-H7.3 - 7.5 (m)130 - 135
Phenyl ipso-C-145 - 155

(m = multiplet)

Solvent and Protonation Effects on NMR Spectra

The chemical shifts in NMR spectra can be significantly influenced by the solvent and by protonation. researchgate.netnih.gov

Solvent Effects: The polarity of the solvent can affect the electron distribution in the molecule, leading to changes in chemical shifts. For instance, in more polar solvents, hydrogen bonding interactions can occur, particularly with the nitrogen atoms of the azo group and the piperidine ring, which can lead to downfield shifts of nearby protons. researchgate.net Studies on related arylazo compounds have shown that solvent polarity can influence the tautomeric equilibrium, which would be reflected in the NMR spectra. scispace.com

Protonation Effects: Protonation of the nitrogen atoms would lead to significant deshielding of adjacent protons and carbons. nih.govniscpr.res.in In the case of Piperidine, 1-(phenylazo)-, protonation could occur at the piperidine nitrogen or one of the azo nitrogens. The site of protonation would determine the extent and location of the changes in the NMR spectrum. For example, protonation of the piperidine nitrogen would cause a significant downfield shift of the α-protons. niscpr.res.in

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning NMR signals and elucidating the connectivity of atoms within a molecule. researchgate.netepfl.chnih.govyoutube.com

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For Piperidine, 1-(phenylazo)-, this would show correlations between the α, β, and γ protons of the piperidine ring, confirming their connectivity. It would also show correlations between the ortho, meta, and para protons of the phenyl ring.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary ipso-carbon of the phenyl ring, which would show a correlation to the ortho-protons. It would also help to confirm the connection between the phenylazo group and the piperidine ring by showing a correlation between the α-protons of the piperidine ring and the ipso-carbon of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the phenylazo group in Piperidine, 1-(phenylazo)-. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of Piperidine, 1-(phenylazo)- is expected to exhibit characteristic absorption bands corresponding to different electronic transitions:

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the phenylazo chromophore. These are typically high-intensity bands. For phenylazo compounds, a strong absorption band is expected in the UV region, often around 280-320 nm, corresponding to the π → π* transition of the entire conjugated system.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the nitrogen atoms of the azo group) to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. For azo compounds, a weaker band in the visible region (around 400-450 nm) is often attributed to the n → π* transition, which is responsible for their color. academie-sciences.fr

Tautomeric Studies: Azo dyes containing acidic or basic groups can exist in tautomeric forms, and UV-Vis spectroscopy is a primary tool for studying these equilibria. ruc.dkresearchgate.netnitrkl.ac.inarkat-usa.org While Piperidine, 1-(phenylazo)- itself does not have the typical hydroxyl group for classical azo-hydrazone tautomerism, the possibility of protonation at the azo or piperidine nitrogen could lead to different species with distinct electronic spectra. The position of the absorption maxima (λmax) can be sensitive to solvent polarity, pH, and temperature, providing insights into the predominant form in a given environment. For instance, a shift in the λmax upon changing the solvent polarity can indicate changes in the electronic structure or the presence of different tautomeric or protonated forms. Studies on related compounds show that increasing solvent polarity can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the nature of the electronic transition and the specific interactions with the solvent. scispace.comacademie-sciences.fr

Table 3: Expected UV-Vis Absorption Maxima for Piperidine, 1-(phenylazo)-

Electronic TransitionExpected λmax Range (nm)Molar Absorptivity (ε)
π → π280 - 320High
n → π400 - 450Low

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of Piperidine, 1-(phenylazo)- is C₁₁H₁₅N₃, corresponding to a monoisotopic mass of approximately 189.13 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 189. The fragmentation of this molecular ion provides valuable structural information. Based on the structure of Piperidine, 1-(phenylazo)-, several characteristic fragmentation pathways can be predicted:

Loss of the Phenyl Group: Cleavage of the N-C bond between the azo group and the phenyl ring could lead to the loss of a phenyl radical (C₆H₅•, 77 Da), resulting in a fragment ion at m/z 112.

Cleavage of the N-N Bond: The N-N single bond in the azo linkage can cleave, leading to the formation of a phenyl radical and a piperidinyl-diazene cation, or a phenyldiazenyl radical and a piperidinyl cation.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo characteristic fragmentation patterns, including the loss of small neutral molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) through ring opening and subsequent cleavage. A common fragmentation for piperidine derivatives is the loss of a hydrogen atom to form a stable iminium ion. miamioh.edu

Formation of the Phenyl Cation: A prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is often observed in the mass spectra of phenyl-containing compounds.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition and further support the proposed fragmentation pathways. measurlabs.comnih.gov

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of Piperidine, 1-(phenylazo)-

m/zProposed Fragment IonNeutral Loss
189[C₁₁H₁₅N₃]⁺˙ (Molecular Ion)-
112[C₅H₁₀N₃]⁺C₆H₅•
105[C₆H₅N₂]⁺C₅H₁₀N•
84[C₅H₁₀N]⁺C₆H₅N₂•
77[C₆H₅]⁺C₅H₁₀N₃•

X-ray Diffraction Analysis for Solid-State Structural Determination

The solid-state structure of a derivative containing the 1-(phenylazo)piperidine moiety has been elucidated through single-crystal X-ray diffraction. Specifically, the crystal structure of 2-(piperidin-1-ylmethyl)-4-(phenyldiazenyl)naphthalen-1-ol, which incorporates the "Piperidine, 1-(phenylazo)-" core, provides critical insights into the conformational preferences and intermolecular interactions of this chemical entity. The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC-1587825. ruc.dkunifr.ch

The analysis of the crystal structure reveals specific details about the geometry of the piperidine ring within the 1-(phenylazo)piperidine framework. In related structures, the piperidine ring is known to adopt various conformations, most commonly a chair or a distorted chair conformation. iucr.orgnih.gov For instance, in the crystal structure of a similar compound, the piperidine ring adopts a distorted chair conformation. iucr.orgnih.gov This conformation is a common feature for piperidine derivatives as it minimizes steric strain. hepvs.ch The precise bond lengths and angles within the piperidine ring and its connection to the phenylazo group are determined from the crystallographic data.

The table below summarizes key crystallographic data for a compound containing the 1-(phenylazo)piperidine moiety. hepvs.ch

Parameter Value
Compound 2-((Piperidin-1-yl)methyl)-4-(phenyldiazenyl)naphthalen-1-ol
CCDC Number 1587825 ruc.dkunifr.ch
Empirical Formula C₂₂H₂₃N₃O
Formula Weight 345.44
Crystal System Monoclinic hepvs.ch
Space Group P2₁/n hepvs.ch
a (Å) 6.4733(6) hepvs.ch
b (Å) 20.047(19) hepvs.ch
c (Å) 13.9242(15) hepvs.ch
α (°) 90
β (°) 99.883(8) hepvs.ch
γ (°) 90
Volume (ų) 1779.8(3) hepvs.ch
Z 4 hepvs.ch
Calculated Density (Mg/m³) 1.296 hepvs.ch

This interactive data table provides a summary of the crystallographic parameters for a compound containing the Piperidine, 1-(phenylazo)- moiety. The data is sourced from a peer-reviewed scientific publication. hepvs.ch

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the solid state of compounds containing aromatic rings and hydrogen-bond acceptors, interactions such as π-π stacking and hydrogen bonding are prevalent and play a crucial role in stabilizing the crystal structure. iucr.org

In the analyzed structure containing the 1-(phenylazo)piperidine moiety, the molecules are arranged in a zigzag pattern within the crystal. hepvs.ch This arrangement is stabilized by a combination of forces. While specific details on π-stacking for this exact compound are not extensively detailed in the initial findings, the presence of multiple aromatic rings suggests the potential for such interactions with neighboring molecules. iucr.org

Hydrogen bonding can also be a significant factor in the crystal packing of piperidine derivatives, especially if hydrogen bond donors or acceptors are present. iucr.org In the case of the studied naphthalen-1-ol derivative, an intramolecular hydrogen bond is observed. hepvs.ch The potential for intermolecular hydrogen bonds involving the piperidine nitrogen exists, which could further influence the packing arrangement.

Computational and Theoretical Chemistry Investigations of Piperidine, 1 Phenylazo

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of "Piperidine, 1-(phenylazo)-" at the atomic level. These calculations can predict molecular geometries, relative energies of different isomers, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like "Piperidine, 1-(phenylazo)-" and its derivatives.

Researchers have employed DFT methods to study the structure and stability of N-(phenylazo)-substituted nitrogen heterocycles. For instance, calculations using the DFT-B3LYP method with the 6-31G(d) basis set have been used to fully optimize the structures of such compounds. researchtrends.net These calculations help in determining key geometrical parameters like bond lengths and angles. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. cp2k.orggaussian.com For example, in a study on related N-(phenylazo)-substituted heterocycles, DFT calculations were performed to obtain optimized geometries, which were then confirmed by vibrational frequency calculations to ensure they represent true energy minima on the potential energy surface. researchtrends.net

In a computational study of the thermal cis-to-trans isomerization of related N-(phenylazo)-substituted heterocycles, the DFT-B3LYP/6-31G(d) method was used. The calculated bond lengths for a similar compound, 4,4-dimethyl-N-(phenylazo)-piperidine, showed excellent agreement with experimental X-ray diffraction data. researchtrends.net Such studies rationalize bond length trends and solvent-induced geometry changes by considering the degree of π-donation from the N-heterocycle to the phenylazo moiety. researchtrends.net

Below is a table showing representative computed bond lengths and angles for a cis-N-(phenylazo)-piperidine structure, optimized using the DFT-B3LYP/6-31G(d) method in a cyclohexane (B81311) solvent model. researchtrends.net

ParameterValue
Bond Lengths (Å)
N(1)-N(2)1.259
N(2)-N(3)1.348
N(3)-C(piperidine)1.442
N(1)-C(phenyl)1.411
Bond Angles (º)
C(phenyl)-N(1)-N(2)113.8
N(1)-N(2)-N(3)113.1
N(2)-N(3)-C(piperidine)117.8
Table 1: Selected computed geometric parameters for cis-N-(phenylazo)-piperidine from DFT calculations. Data sourced from a study on related N-(phenylazo)-substituted nitrogen heterocycles. researchtrends.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy predictions, although they are typically more computationally demanding than DFT. hepvs.charxiv.org

In studies of related azo compounds, such as 1-phenylazo-4-naphthols, ab initio HF and MP2 methods have been used alongside DFT to optimize molecular geometries and predict tautomeric equilibria. hepvs.ch While these methods can provide very accurate results, their computational cost often limits their application to smaller systems or requires significant computational resources. hepvs.ch For instance, a complete vibrational analysis aided by theoretical harmonic wavenumber analysis has been proposed using ab initio Hartree-Fock and MP2 methods for other heterocyclic compounds. researchgate.net The reliability of these methods is often benchmarked against experimental data or higher-level computational results to ensure the accuracy of the predictions. hepvs.ch

Basis Set Selection and Functional Evaluation for Specific Properties

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. researchgate.net A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost. dtu.dkchemrxiv.org

For azo compounds, a wide variety of basis sets have been tested, ranging from Pople-style basis sets like 6-31G(d) and 6-311++G** to correlation-consistent basis sets like cc-pVDZ and cc-pVTZ. hepvs.ch The choice depends on the property being investigated and the desired balance between accuracy and computational expense. researchgate.net For example, a study on 1-phenylazo-4-naphthol systematically evaluated functionals including B3LYP, B3PW91, and double-hybrid functionals like B2PLYP with numerous basis sets to find the best combination for predicting tautomeric equilibrium. hepvs.ch The results indicated that double hybrid functionals with a D95++** basis set provided a very good description, though at a substantial computational cost. hepvs.ch Similarly, for geometry optimizations of platinum complexes, a systematic assessment found that the PBE0 functional with the def2-TZVP basis set for ligand atoms performed best. nsf.gov This highlights the necessity of carefully selecting and evaluating both the functional and basis set for the specific chemical system and property of interest. researchgate.netnsf.gov

Molecular Orbital and Electronic Properties Analysis

Analysis of molecular orbitals provides deep insights into the electronic behavior of "Piperidine, 1-(phenylazo)-", including its reactivity and stability.

Frontier Molecular Orbitals (FMOs) and Charge Transfer Character

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and localization of these orbitals are key to understanding the electronic transitions and charge transfer characteristics of a molecule. nih.govtandfonline.com

For "Piperidine, 1-(phenylazo)-", the HOMO is expected to have significant contributions from the piperidine (B6355638) ring, specifically the nitrogen lone pair, and the phenylazo π-system. The LUMO is likely to be localized primarily on the antibonding π* orbital of the phenylazo group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. tandfonline.comnbu.edu.sa

A small HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. tandfonline.com In related azo dyes, theoretical calculations have been used to determine the energies of the FMOs and their energy gaps. semanticscholar.org The analysis of the spatial distribution of these orbitals reveals the sites that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing a picture of intramolecular charge transfer upon excitation. tandfonline.comsemanticscholar.org

Orbital PropertyDescriptionSignificance for Piperidine, 1-(phenylazo)-
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ionization potential and the ability to donate electrons. Expected to be influenced by the piperidine nitrogen and the phenylazo group.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the electron affinity and the ability to accept electrons. Expected to be centered on the phenylazo π* system.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher polarizability and reactivity. tandfonline.com
Table 2: Key Frontier Molecular Orbital properties and their relevance.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding by transforming the calculated wavefunction into localized orbitals corresponding to chemical bonds and lone pairs (Lewis structures). uni-muenchen.deresearchgate.net This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. youtube.com

Hyperconjugation involves the interaction of electrons in a filled (donor) orbital (e.g., a σ bond or a lone pair) with an adjacent empty (acceptor) anti-bonding orbital (e.g., a σ* or π* orbital). youtube.com These interactions lead to electron delocalization and stabilization of the molecule. The strength of these interactions can be estimated using second-order perturbation theory within the NBO framework. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the molecular surface, with different colors indicating varying charge densities. Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are prone to nucleophilic attack. Green areas represent neutral regions.

The MEP analysis reveals crucial information about chemical reactivity and can identify sites for intermolecular interactions. For instance, in piperidine derivatives, the nitrogen atom can act as a proton acceptor site. The MEP map of a molecule like imidazole (B134444) clearly shows that the nitrogen atom not bonded to a hydrogen is a more attractive site for a positive test charge. In the context of piperidine-containing compounds, the HOMO and LUMO charge densities are often localized on different parts of the molecule, such as the phenyl ring and attached functional groups, which act as electron donors and acceptors.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of the piperidine ring and the potential for isomerism around the azo group make conformational analysis a critical aspect of understanding "Piperidine, 1-(phenylazo)-" and related structures. Computational methods are employed to explore the complex free energy landscape of these molecules.

Free-Energy Maps for Conformational States

Free-Energy Surfaces (FES) are powerful tools for visualizing the conformational states of a molecule. In the study of N-alkylated azobenzene-tethered piperidine photoswitches, which contain the 1-(phenylazo)-piperidine core, two-dimensional FES maps have been generated to understand their conformational behavior. These maps are often represented in terms of collective variables, such as the distance between the piperidine nitrogen and the phenylazo group, and the puckering of the piperidine ring.

The FES can be divided into regions corresponding to different conformational states, such as those where the piperidine nitrogen's lone pair is shielded or exposed. For example, in some photoswitchable catalysts, the (E)-isomer is the inactive "OFF" state where the phenylazo group blocks the piperidine's nitrogen, while the (Z)-isomer is the active "ON" state. The FES helps to identify the most stable conformations and the energy barriers between them.

Kinetic studies on related photoswitchable catalysts have shown a correlation between the conformational behavior observed in the free-energy maps and the experimental reactivity. For instance, the accessibility of catalytically active or inactive conformations on the FES can explain the observed reaction rates and yields.

Simulation of Solvent Effects using Continuum Solvation Models (PCM)

Solvent effects can significantly influence the stability of different conformers and the rates of chemical reactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to account for the effects of a solvent. In this model, the solvent is represented as a continuous dielectric medium that is polarized by the solute molecule.

The Integral Equation Formalism (IEF-PCM) is a specific implementation of this model. Computational studies on the thermal cis-to-trans isomerization of N-(phenylazo)-substituted nitrogen heterocycles have utilized the IEF-PCM model to calculate optimized geometries and relative energies in different solvents like cyclohexane and dimethylsulfoxide. These calculations have shown that the polarity of the reaction medium can affect the rate of isomerization.

While specific PCM data for "Piperidine, 1-(phenylazo)-" is not detailed in the available literature, the application of PCM to similar azo compounds demonstrates its utility in understanding how the solvent environment can modulate the properties and reactivity of such molecules.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including those involving piperidine derivatives.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms often involves the identification of transition state (TS) structures and the calculation of the associated activation energies. For the thermal cis-to-trans isomerization of N-(phenylazo)-substituted heterocycles, density functional theory (DFT) calculations have been used to locate the transition state structures. The isomerization is predicted to proceed through a rotational mechanism involving a zwitterionic transition state. The calculated Gibbs energies of activation can reproduce experimental reactivity trends.

In another example, the effect of piperidine as an organocatalyst in the [3+2] cycloaddition reaction of benzalacetone with phenyl azide (B81097) was investigated using quantum chemistry methods. The study located several transition structures and calculated activation barriers for both the catalyzed and uncatalyzed reactions, revealing that the catalyzed process has a lower energy barrier. The analysis of the electron localization function (ELF) along the reaction path indicated a two-stage one-step mechanism for the piperidine-catalyzed reaction.

These examples highlight how computational methods can provide detailed mechanistic insights at the molecular level.

Theoretical Prediction of Tautomeric Equilibria (ΔG values)

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is another area where computational chemistry offers significant predictive power. The relative stability of tautomers can be quantified by the Gibbs free energy difference (ΔG) between them.

A study on the tautomerism of 1-phenylazo-4-naphthols employed various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with different functionals, to predict the position of the tautomeric equilibrium. The results showed that the choice of computational method and basis set significantly impacts the accuracy of the predicted ΔG value. For instance, double-hybrid functionals provided a very good description of the equilibrium but at a substantial computational cost.

While there is no specific study on the tautomeric equilibria of "Piperidine, 1-(phenylazo)-" in the provided search results, the methodologies applied to similar azo compounds demonstrate the potential of computational chemistry to predict the relative stabilities of potential tautomers.

Theoretical Spectroscopic Predictions

Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules. For "Piperidine, 1-(phenylazo)-", theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to calculate vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and gaining deeper insights into the molecule's structure and electronic properties.

Calculated Vibrational Frequencies and Comparison with Experimental Data

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations of vibrational frequencies using methods like DFT can provide a complete set of vibrational modes, aiding in the assignment of experimental infrared (IR) and Raman spectra.

While specific experimental and fully calculated vibrational frequency data for "Piperidine, 1-(phenylazo)-" are not extensively detailed in the available literature, general principles from related molecules can be applied. For instance, the vibrational frequencies for the piperidine ring are well-characterized. The CH₂ stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. Scissoring, wagging, and rocking modes of the CH₂ groups appear at lower wavenumbers, generally below 1500 cm⁻¹.

For the phenylazo group, the characteristic N=N stretching vibration is a key feature, though its intensity can be weak in IR spectra. The C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations of the phenyl C-H bonds typically occur in the 1000-1300 cm⁻¹ and 675-1000 cm⁻¹ regions, respectively.

A comprehensive theoretical study would involve optimizing the geometry of "Piperidine, 1-(phenylazo)-" using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger). Subsequent frequency calculations on the optimized structure would yield the harmonic vibrational frequencies. To improve agreement with experimental data, these calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A hypothetical comparison between experimental and scaled theoretical vibrational frequencies would be presented in a table similar to the one below.

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Piperidine, 1-(phenylazo)-

Vibrational Mode Calculated Frequency (Scaled) Experimental Frequency
Phenyl C-H Stretch 3050 3048
Piperidine CH₂ Asymmetric Stretch 2935 2930
Piperidine CH₂ Symmetric Stretch 2855 2850
N=N Stretch 1450 1445
Phenyl Ring Stretch 1600 1598
C-N Stretch 1250 1248
Piperidine CH₂ Bend 1465 1460

Note: This table is illustrative and based on typical values for similar functional groups. Specific experimental and calculated values for the title compound are required for an accurate comparison.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

The electronic absorption spectrum of "Piperidine, 1-(phenylazo)-" in the ultraviolet-visible (UV-Vis) range is determined by electronic transitions from occupied to unoccupied molecular orbitals. TD-DFT is a widely used computational method for predicting the excitation energies and oscillator strengths that govern the position and intensity of absorption bands in UV-Vis spectra.

The calculations typically involve using an optimized ground-state geometry and a suitable functional and basis set. The choice of functional can be critical for accurately predicting the electronic spectra of azo compounds. The output of a TD-DFT calculation provides a list of vertical electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (f).

For "Piperidine, 1-(phenylazo)-", one would expect to see characteristic absorptions arising from π → π* and n → π* transitions associated with the phenylazo chromophore. The intense π → π* transition is typically found at shorter wavelengths (in the UV region), while the weaker n → π* transition, involving the lone pair electrons of the nitrogen atoms, appears at longer wavelengths (in the visible region), and is responsible for the color of azo compounds.

The results of a TD-DFT calculation are often visualized by plotting the calculated absorption spectrum, which can be compared directly with the experimental spectrum.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for Piperidine, 1-(phenylazo)-

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 420 0.05 n → π*

Note: This table is a hypothetical representation. Actual values would be obtained from a specific TD-DFT calculation.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The GIAO method is a popular and reliable computational approach for calculating NMR chemical shifts (δ). This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For "Piperidine, 1-(phenylazo)-", ¹H and ¹³C NMR chemical shifts would be of primary interest. The calculation is performed on the optimized geometry of the molecule, typically using a DFT functional like B3LYP and a basis set that provides a good description of the electron density around the nuclei.

The predicted chemical shifts can be compared with experimental data to confirm structural assignments. For the piperidine moiety, distinct signals would be expected for the α, β, and γ protons and carbons relative to the nitrogen atom. The chemical environment of the phenyl group protons and carbons would be influenced by the electron-donating or -withdrawing nature of the azo-piperidine substituent.

Table 3: Hypothetical GIAO-Calculated and Experimental NMR Chemical Shifts (ppm) for Piperidine, 1-(phenylazo)-

Atom Calculated δ (ppm) Experimental δ (ppm)
¹³C NMR
Phenyl C (para) 122.5 122.1
Phenyl C (ortho) 114.0 113.8
Phenyl C (ipso) 152.0 151.7
Piperidine C (α) 50.5 50.2
Piperidine C (β) 25.8 25.5
Piperidine C (γ) 24.0 23.8
¹H NMR
Phenyl H (para) 7.35 7.32
Phenyl H (meta) 7.45 7.43
Phenyl H (ortho) 6.90 6.88
Piperidine H (α) 3.60 3.58

Note: This table is illustrative. Accurate comparisons require specific experimental and GIAO-calculated data for the title compound.

Applications in Organic Synthesis and Materials Science

Piperidine (B6355638), 1-(phenylazo)- as a Reagent and Synthetic Intermediate

While the broader class of piperidine derivatives is extensively used in organic synthesis, the specific applications of Piperidine, 1-(phenylazo)- as a reagent are more specialized, leveraging the unique properties of the phenylazo group.

Role in Carbon-Nitrogen Bond Formation

The direct application of Piperidine, 1-(phenylazo)- as a standard reagent for carbon-nitrogen (C-N) bond formation in general organic synthesis is not widely documented in scientific literature. Methodologies for C-N bond formation typically involve reagents such as amines, azides, or amides reacting with electrophilic carbon sources. While the piperidine nitrogen in Piperidine, 1-(phenylazo)- possesses nucleophilic character, its reactivity is modulated by the attached phenylazo group. The primary research focus on this and related compounds has been on the exploitation of their photoswitchable properties rather than their utility in traditional C-N bond-forming reactions.

Precursor for Aryl Diazonium Ion Release in Chemical Transformations

A significant application of derivatives of Piperidine, 1-(phenylazo)- is their use as precursors for the controlled release of aryl diazonium ions. Recent research has demonstrated the development of phenyl diazenyl piperidine triazene (B1217601) derivatives that can be activated by light to release these highly reactive intermediates.

These triazene derivatives exhibit considerable stability under ambient conditions. However, upon irradiation with low-intensity UVA light at physiological pH, they undergo photoisomerization. This isomerization increases the basicity of the triazene, leading to its protonation and subsequent release of the aryl diazonium ion. This method of in situ generation is particularly advantageous as it allows for precise spatial and temporal control over the availability of the reactive aryl diazonium ion, which can then participate in various chemical transformations, such as the modification of electron-rich aromatic residues on proteins. The competition between the desired diazonium ion release and photolytic radical pathways can be managed by controlling the intensity and duration of the UV irradiation.

Photoswitchable Systems and Molecular Devices

The incorporation of the azobenzene (B91143) unit into the piperidine structure imparts photoswitchable properties, making Piperidine, 1-(phenylazo)- and its derivatives ideal candidates for the development of dynamic molecular systems and devices that respond to light stimuli.

Design and Mechanism of Photoswitchable Organocatalysts based on Steric Shielding

A highly innovative application of Piperidine, 1-(phenylazo)- derivatives is in the design of photoswitchable organocatalysts. The underlying principle of these catalysts is the use of light to reversibly control their catalytic activity through steric shielding of the active site.

In a seminal design, an azobenzene moiety is rigidly attached to a piperidine base. The two isomers of the azobenzene unit, the thermally stable trans-(or E)-isomer and the metastable cis-(or Z)-isomer, exhibit distinct geometries. In the E-state, the azobenzene group is positioned in a way that it physically blocks the lone pair of the piperidine nitrogen, rendering the catalyst in its "OFF" state. Upon irradiation with UV light, the azobenzene isomerizes to the Z-form. This geometric change moves the shielding group away from the nitrogen's lone pair, exposing the active site and turning the catalyst "ON". This process can be reversed by irradiation with visible light, allowing for multiple cycles of activation and deactivation.

This strategy has been successfully applied to control the rate of reactions such as the Henry reaction between p-nitrobenzaldehyde and nitroethane. The isomerization from the shielded E-isomer to the unshielded Z-isomer can lead to a significant increase in the reaction rate, in some cases by more than 35-fold.

Catalyst StateLight StimulusAzobenzene IsomerActive SiteCatalytic Activity
OFF Visible Lighttrans (E)ShieldedLow
ON UV Lightcis (Z)ExposedHigh

Integration into Molecular Spin Switches

Derivatives of Piperidine, 1-(phenylazo)-, specifically those incorporating a pyridine (B92270) unit in the phenylazo group (azopyridines), have been utilized in the construction of molecular spin switches. These systems are designed to control the spin state of a metal ion through photoisomerization.

In a typical design, an azopyridine ligand is covalently attached to a metal complex, such as a Ni(II)-porphyrin. The geometry of the azopyridine is crucial. In the trans configuration, steric hindrance prevents the pyridine nitrogen from coordinating to the metal center. The metal ion, in this case, Ni(II), remains in a low-spin (diamagnetic) state.

Photoisomerization to the cis form, induced by irradiation with light of a specific wavelength (e.g., 505 nm), brings the pyridine's nitrogen lone pair into proximity with the metal ion, allowing for coordination. This changes the coordination number of the metal center, which in turn switches its spin state to high-spin (paramagnetic). The process is reversible, with irradiation at a different wavelength (e.g., 435 nm) promoting the cis-to-trans isomerization, decoordination, and a return to the low-spin state. This light-induced, reversible control over the magnetic properties of a molecule holds promise for applications in data storage and spintronics.

Azopyridine IsomerCoordination to MetalMetal Spin StateMagnetic Property
transNoLow-spinDiamagnetic
cisYesHigh-spinParamagnetic

Potential in High-Density Data Storage and Switching Elements

The photoswitchable nature of Piperidine, 1-(phenylazo)- and its derivatives suggests their potential application in high-density data storage and molecular switching elements. The two distinct isomeric states (E and Z) can be considered as the "0" and "1" states of a binary system. The ability to switch between these states using light as an external stimulus is a key requirement for optical data storage.

The significant change in geometry and dipole moment between the two isomers can be harnessed to create molecular-level switches. While significant challenges remain in translating these molecular properties into macroscopic devices, the fundamental characteristics of azobenzene-based systems, including those derived from Piperidine, 1-(phenylazo)-, make them a compelling area of research for future information technology. The development of systems with high quantum yields, good fatigue resistance, and the ability to be addressed with visible light are active areas of investigation to realize their potential in these advanced applications.

Advanced Chemical Transformations Utilizing the Azo Moiety

The azo moiety within "Piperidine, 1-(phenylazo)-" serves as a versatile functional group, enabling a range of advanced chemical transformations. Its reactivity, particularly as a masked diazonium salt, has been exploited in various cross-coupling reactions and diazenylation processes.

Triazenes in Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

"Piperidine, 1-(phenylazo)-", as a triazene derivative, can participate in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. In these transformations, the triazene functional group acts as a stable precursor to a reactive diazonium species, which then enters the catalytic cycle. This approach offers an alternative to the use of often less stable aryl halides or triflates.

A critical aspect of utilizing triazenes in these reactions is the need for an activating agent, typically a Lewis acid or a Brønsted acid, to facilitate the in situ generation of the diazonium ion. This "unmasking" of the reactive species is a key step that allows the triazene to engage with the palladium catalyst.

Suzuki-Miyaura Reaction:

In the Suzuki-Miyaura coupling, aryltriazenes react with arylboronic acids to form biaryl compounds. Research has demonstrated that a recyclable polymer-supported N-heterocyclic carbene (NHC)-palladium complex can effectively catalyze this transformation. beilstein-journals.orgd-nb.info The reaction typically requires a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to promote the formation of the biphenyl (B1667301) products. beilstein-journals.org Without this activator, the diaryl product is generally not observed. beilstein-journals.org The supported catalyst has shown high activity and can be reused multiple times without significant loss of efficacy. beilstein-journals.orgd-nb.info Notably, triazenes have demonstrated greater reactivity than corresponding aryl bromides and iodides under certain conditions, highlighting their utility in chemoselective cross-coupling reactions. d-nb.info

Heck Reaction:

Similar to the Suzuki-Miyaura reaction, aryltriazenes can serve as electrophilic partners in the Heck reaction, coupling with alkenes to form substituted alkenes. The activation of the triazene with a promoter like scandium(III) triflate (Sc(OTf)₃) is necessary to generate the active diazonium species for the palladium-catalyzed cycle. researchgate.net

Sonogashira Reaction:

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can also be successfully performed using aryltriazenes as the electrophilic partner. researchgate.net The use of a palladium catalyst, often in conjunction with a promoter such as Sc(OTf)₃, in an ionic liquid solvent has been reported. researchgate.net This method allows for the formation of aryl-alkyne bonds, providing access to a diverse range of functionalized acetylenic compounds.

Table 1: Overview of Triazenes in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Promoter/Activator Product
Suzuki-Miyaura Arylboronic acid Polymer-supported Pd-NHC BF₃·OEt₂ Biaryl
Heck Alkene Pd(OAc)₂ Sc(OTf)₃ Substituted alkene
Sonogashira Terminal alkyne Pd(OAc)₂ Sc(OTf)₃ Aryl-alkyne

Diazenylation of N-Heterocyclic Compounds

"Piperidine, 1-(phenylazo)-" and related aryltriazenes can be employed as reagents for the direct diazenylation of N-heterocyclic compounds. This reaction introduces an arylazo group onto a nitrogen-containing heterocycle, forming N-heterocyclic azo compounds.

An efficient and mild, metal-free approach for this transformation has been developed using a Brønsted acidic ionic liquid as a promoter. acs.org This method avoids the use of toxic organic solvents and allows the reaction to proceed at room temperature in an open atmosphere. acs.org The promoter, 1,3-bis(4-sulfobutyl)-1H-imidazol-3-ium hydrogen sulfate, can be recycled and reused multiple times without a significant decrease in its catalytic activity. acs.org This protocol represents an economical and environmentally friendly synthetic route for the diazenylation of a variety of N-heterocyclic derivatives. acs.org

Supramolecular Chemistry and Non-Covalent Interactions

The molecular structure of "Piperidine, 1-(phenylazo)-" incorporates features that are conducive to participation in supramolecular assemblies through various non-covalent interactions. These interactions are crucial in determining the solid-state packing of the molecule and can influence its physical and chemical properties.

The key structural components influencing these interactions are the piperidine ring and the phenylazo moiety. The piperidine ring, with its C-H bonds and the nitrogen atom, can act as a hydrogen bond donor and acceptor. The phenylazo group, containing aromatic rings and the azo bridge, is capable of engaging in π-π stacking and other dispersion forces.

Studies on related piperidine derivatives have highlighted the importance of hydrogen bonding and π-π stacking interactions in their crystal packing. acs.org The conformational flexibility of the piperidine ring allows it to adopt spatial arrangements that facilitate these non-covalent interactions. scbt.com Similarly, research on azo dyes and other phenylazo compounds has demonstrated the prevalence of centroid-centroid π-stacking interactions, which play a significant role in the stability of their crystal structures. researchgate.net

In the context of "Piperidine, 1-(phenylazo)-", it is anticipated that intermolecular interactions would include:

C-H···π interactions: Between the C-H bonds of the piperidine ring and the π-system of the phenyl ring of a neighboring molecule.

π-π stacking: Between the aromatic phenyl rings of adjacent molecules.

The interplay of these non-covalent forces dictates the formation of higher-order structures in the solid state, influencing properties such as melting point, solubility, and crystal morphology. The understanding and manipulation of these interactions are central to the field of crystal engineering and the design of functional materials.

Table 2: Potential Non-Covalent Interactions in "Piperidine, 1-(phenylazo)-"

Interacting Moieties Type of Interaction Potential Role in Supramolecular Assembly
Piperidine (C-H) and Phenyl ring (π-system) C-H···π Directional control of crystal packing
Phenyl ring and Phenyl ring π-π stacking Stabilization of layered or columnar structures
Entire Molecule van der Waals forces Overall crystal cohesion and density

Future Directions and Emerging Research Avenues

Exploration of Unexplored Synthetic Pathways and Catalytic Systems

While traditional methods for synthesizing 1-(phenylazo)piperidine exist, researchers are actively exploring new and more efficient synthetic strategies. A key focus is the development of novel catalytic systems for N-N bond formation, which is a central challenge in the synthesis of aza compounds. acs.org Recent advances have highlighted the potential of various catalytic approaches, including oxidative dehydrogenation, nitrene-transfer reactions, and reductive coupling. acs.org

The direct and selective formation of the N-N bond remains a significant area of interest. researchgate.net Alternative methods, such as those employing hydrazine (B178648) hydrate (B1144303) as a dinitrogen source catalyzed by copper with diaryl iodonium (B1229267) salts, offer a greener pathway for creating aromatic azo compounds. mdpi.com Furthermore, enzymatic and photoenzymatic approaches are being investigated as sustainable alternatives to traditional methods that often rely on harsh reagents. researchgate.netacs.org The development of catalysts that can operate under mild conditions with high selectivity will be crucial for the future synthesis of 1-(phenylazo)piperidine and its derivatives. mdpi.com

Advanced Mechanistic Studies on Complex Reaction Systems

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of 1-(phenylazo)piperidine is essential for optimizing existing methods and designing new reactions. Computational analysis has become an indispensable tool for elucidating complex reaction pathways. smu.edusharif.edursc.org Quantum chemical methods can be used to calculate the properties of transition states and reaction intermediates that are often difficult to study experimentally. smu.edu

Techniques like the Unified Reaction Valley Approach (URVA) allow for a detailed description of the reaction mechanism in terms of reaction phases, revealing the sequence of chemical processes and the electronic factors that control them. smu.edu Furthermore, advanced spectroscopic techniques, such as transient absorption spectroscopy, are powerful tools for studying the dynamics of excited states and short-lived reaction intermediates in photochemical reactions involving azo compounds. numberanalytics.comresearchgate.net Combining computational modeling with advanced spectroscopic methods will provide a comprehensive picture of the reaction dynamics, enabling the rational design of more efficient and selective synthetic protocols. nih.govresearchgate.net

Development of Novel N-Arylazopiperidine Architectures for Specific Functions

The functionalization of the piperidine (B6355638) ring and the phenyl group in 1-(phenylazo)piperidine opens up possibilities for creating a vast array of novel N-arylazopiperidine architectures with specific functions. nih.govnih.gov The piperidine scaffold is a prominent structural element in many pharmaceuticals, and the ability to selectively introduce substituents at different positions is crucial for tuning the biological activity of these molecules. nih.govnih.gov

Researchers are exploring various strategies for the site-selective C-H functionalization of piperidines, controlled by catalysts and protecting groups. nih.gov The synthesis of piperidine derivatives linked to other heterocyclic rings, such as 1,2,3-triazoles, is also an active area of research, leading to compounds with potential applications in medicinal chemistry. uobaghdad.edu.iq By systematically modifying the structure of 1-(phenylazo)piperidine, it is possible to design molecules with tailored electronic, steric, and pharmacological properties for specific applications. google.com

Integration with Machine Learning and AI in Chemical Discovery

Expanding Applications in Smart Materials and Chemical Sensing

The unique properties of the azo group, particularly its photoresponsive nature, make N-arylazopiperidines promising candidates for the development of smart materials. specificpolymers.com Azo-containing polymers can undergo reversible isomerization between their trans and cis forms upon light irradiation, leading to changes in their physical and chemical properties. specificpolymers.com This behavior can be harnessed to create materials with on-demand degradation features, photo-controlled mechanical properties, and stimuli-responsive nanostructures. rsc.orgrero.chresearchgate.net

Furthermore, the incorporation of 1-(phenylazo)piperidine and its derivatives into polymer backbones or as functional end-groups can lead to thermo- and light-responsive polymers. acs.org In the realm of chemical sensing, phenylazo-based fluorescent probes are being developed for the sensitive detection of various analytes. nih.gov The ability to fine-tune the electronic properties of the N-arylazopiperidine core through chemical modification will be key to designing highly selective and sensitive chemical sensors for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(phenylazo)piperidine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves diazo coupling reactions between aryl diazonium salts and piperidine derivatives. For example, diazonium salts generated from aniline derivatives can react with piperidine under basic conditions (pH 8–10) to form the azo linkage. Optimization includes controlling temperature (0–5°C for diazonium stability) and using catalysts like sodium nitrite. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical. Yield improvements (e.g., 55–70%) can be achieved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 1-(phenylazo)piperidine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the azo (-N=N-) linkage and piperidine ring structure. For example, the trans configuration of the azo group produces distinct proton signals in the aromatic region (δ 7.0–8.5 ppm). Infrared (IR) spectroscopy identifies N=N stretching vibrations near 1450–1600 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy (λmax ~400–500 nm) confirms π→π* transitions in the azo chromophore .

Q. How can computational methods predict the stability of 1-(phenylazo)piperidine conformers?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model ground-state geometries and calculate relative energies of conformers. Molecular dynamics (MD) simulations can track rotational barriers of the azo group. Key parameters include dihedral angles and non-covalent interactions (e.g., van der Waals forces) between the phenylazo group and piperidine ring. Free energy surfaces (FES) mapped using collective variables (e.g., distance d between N atoms and angle θ for ring planarity) reveal stable conformers .

Advanced Research Questions

Q. How do free energy surfaces (FES) inform the design of photoswitchable catalysts based on 1-(phenylazo)piperidine derivatives?

  • Methodological Answer : FES analysis using MD simulations identifies metastable states and transition pathways. For example, collective variables d (distance between piperidine N and phenylazo atoms) and θ (deviation from ring planarity) differentiate cis and trans isomers. A lower energy barrier for cis→trans isomerization (e.g., 5–10 kcal/mol) suggests faster switching kinetics, which is critical for photocatalysis. Experimental validation via time-resolved spectroscopy (e.g., transient absorption) correlates computational predictions with observed photoresponse times .

Q. What strategies resolve contradictions in reported tautomeric equilibria of 1-(phenylazo)piperidine derivatives?

  • Methodological Answer : Azonium-ammonium tautomerism can be studied using pH-dependent NMR and UV-Vis spectroscopy. For instance, at acidic pH (2–4), the azo group may protonate, shifting λmax by 20–30 nm. Conflicting data on tautomer ratios (e.g., 70:30 vs. 60:40) arise from solvent polarity and substituent effects. Computational solvation models (e.g., COSMO-RS) and experimental dielectric constant measurements (e.g., in DMSO vs. water) reconcile these discrepancies by quantifying solvent stabilization of tautomers .

Q. How can structure-activity relationships (SAR) guide the modification of 1-(phenylazo)piperidine for targeted bioactivity?

  • Methodological Answer : SAR studies focus on substituent effects at the phenyl and piperidine moieties. For example:

  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance photostability but reduce solubility.
  • Bulky substituents (e.g., tert-butyl) on the piperidine ring increase steric hindrance, slowing isomerization kinetics.
    Quantitative SAR (QSAR) models using Hammett constants (σ) and steric parameters (Es) predict bioactivity trends. In vitro assays (e.g., enzyme inhibition) validate computational predictions .

Key Pitfalls to Avoid

  • Overlooking Solvent Effects : Tautomer ratios and reaction yields vary significantly with solvent polarity. Always report solvent conditions .
  • Ignoring Steric Hindrance : Bulky substituents may unintentionally quench photoswitching activity. Pre-screen substituents using MD simulations .
  • Incomplete Characterization : Use complementary techniques (e.g., NMR + HRMS) to confirm azo linkage integrity, as IR alone can misidentify N=N vibrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.